![molecular formula C9H19N B2867257 (2S)-3-Cyclopropyl-2,3-dimethylbutan-1-amine CAS No. 2248210-07-1](/img/structure/B2867257.png)
(2S)-3-Cyclopropyl-2,3-dimethylbutan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-3-Cyclopropyl-2,3-dimethylbutan-1-amine, also known as CX-5461, is a small molecule that has attracted attention in the scientific community for its potential use in cancer treatment. CX-5461 is a selective inhibitor of RNA polymerase I (Pol I), an enzyme that plays a critical role in the transcription of ribosomal RNA (rRNA) genes. Inhibition of Pol I by CX-5461 leads to nucleolar stress, activation of the p53 pathway, and ultimately, apoptosis of cancer cells.
Wirkmechanismus
(2S)-3-Cyclopropyl-2,3-dimethylbutan-1-amine works by selectively inhibiting RNA polymerase I, which is responsible for transcribing ribosomal RNA genes. Inhibition of Pol I leads to nucleolar stress, activation of the p53 pathway, and ultimately, apoptosis of cancer cells. This compound has been shown to be more effective against cancer cells than normal cells, suggesting that it has a favorable therapeutic index.
Biochemical and Physiological Effects:
This compound has been shown to induce nucleolar stress and activate the p53 pathway in cancer cells. These effects lead to cell cycle arrest and apoptosis, ultimately resulting in the death of cancer cells. This compound has also been shown to reduce the expression of genes involved in DNA repair and cell survival, further contributing to its anti-cancer effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (2S)-3-Cyclopropyl-2,3-dimethylbutan-1-amine is its selectivity for RNA polymerase I, which makes it a promising candidate for cancer treatment with fewer side effects than traditional chemotherapy. However, this compound has limitations in terms of its stability and solubility, which can affect its efficacy and bioavailability. Additionally, the mechanism of action of this compound is complex and not fully understood, which can make it difficult to optimize dosing and treatment regimens.
Zukünftige Richtungen
Future research on (2S)-3-Cyclopropyl-2,3-dimethylbutan-1-amine will focus on optimizing its therapeutic potential and understanding its mechanism of action. This includes identifying biomarkers that can predict response to treatment, developing combination therapies that enhance its efficacy, and exploring its potential use in other diseases beyond cancer. Additionally, further research is needed to optimize the synthesis and formulation of this compound, which will improve its stability and solubility and make it a more viable candidate for clinical use.
Synthesemethoden
The synthesis of (2S)-3-Cyclopropyl-2,3-dimethylbutan-1-amine involves a series of chemical reactions starting from commercially available compounds. The first step is the alkylation of cyclopropylacetaldehyde with 2,3-dimethylbutylamine, followed by a series of reactions to form the final product. The synthesis of this compound has been optimized to improve yield and purity, making it a viable candidate for further research.
Wissenschaftliche Forschungsanwendungen
(2S)-3-Cyclopropyl-2,3-dimethylbutan-1-amine has been extensively studied for its potential use in cancer treatment. Preclinical studies have shown that this compound is effective against a variety of cancer cell lines, including those that are resistant to conventional chemotherapy. In vivo studies in mouse models have also shown promising results, with this compound reducing tumor growth and improving survival rates.
Eigenschaften
IUPAC Name |
(2S)-3-cyclopropyl-2,3-dimethylbutan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N/c1-7(6-10)9(2,3)8-4-5-8/h7-8H,4-6,10H2,1-3H3/t7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGCGOGXWDKRSLD-SSDOTTSWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C(C)(C)C1CC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)C(C)(C)C1CC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.